Scientific Field: Oncology
Summary of the Application: AMG 232 (KRT-232) is being investigated for its safety and tolerability when combined with standard-dose radiotherapy in patients with soft tissue sarcoma (STS) prior to surgery . The trial is focusing on patients with wild-type P53 STS .
Methods of Application: The trial involves the administration of AMG 232 (KRT-232) concurrently with preoperative radiotherapy . The study has two cohorts: Cohort A examines patients with extremity and/or body wall STS, whereas Cohort B investigates patients with abdomen, pelvis, and/or retroperitoneum STS .
Results or Outcomes: The trial is still ongoing, and results are yet to be published .
Scientific Field: Hematology
Summary of the Application: AMG 232 is a potent inhibitor of the MDM2-p53 interaction and is being studied as a potential treatment for tumors, particularly those harboring wild-type p53 . Acute Myeloid Leukemia (AML) is a compelling indication for AMG 232 given the low rate of p53 mutation, frequent MDM2 overexpression, and unmet medical need .
Methods of Application: The study involved the treatment of AML tumors with AMG 232 in vitro and in vivo . The effect of combining AMG 232 with targeted agents and chemotherapeutics was also tested .
Results or Outcomes: AMG 232 treatment caused AML tumor regression in vivo, which was related to dose- and time-dependent induction of the p53 targets p21 and PUMA . The combination of AMG 232 and MEK inhibition resulted in synergistic tumor cell killing in vitro, and enhanced in vivo anti-tumor activity .
Scientific Field: Immunology
Summary of the Application: AMG-232 has been found to potentiate tumor cell killing by T-cells in combination with anti-PD-1 antibody treatment .
Methods of Application: The study involved the treatment of tumor cells with AMG-232 and anti-PD-1 antibodies .
Results or Outcomes: AMG-232 potentiated tumor cell killing by T-cells in combination with anti-PD-1 antibody treatment, regardless of changes in PD-L1 expression .
Scientific Field: Neuro-Oncology
Summary of the Application: AMG 232 is being studied for its potential use in the treatment of glioblastoma, a type of brain cancer . The compound is believed to inhibit the MDM2-p53 interaction, which could help control the growth of cancer cells .
Methods of Application: The study involves the administration of AMG 232 to glioblastoma patients and monitoring their response to the treatment . The dosage and frequency of administration are determined based on the patient’s condition and the severity of the disease .
Navtemadlin, also known by its developmental code AMG-232, is a small molecule classified as a MDM2 inhibitor. It is primarily recognized for its role in targeting the MDM2 protein, which negatively regulates the tumor suppressor protein p53. By inhibiting this interaction, Navtemadlin promotes the activation of p53, leading to cell cycle arrest and apoptosis in cancer cells. The chemical formula of Navtemadlin is C28H35Cl2NO5S, and it has a molecular weight of approximately 568.55 g/mol .
This compound is currently under investigation for its efficacy in treating various malignancies, including acute myeloid leukemia and solid tumors, particularly those with wild-type p53 . Its structural characteristics place it within the stilbene class of organic compounds, which are known for their diverse biological activities .
Navtemadlin's primary chemical reaction involves the inhibition of the MDM2-p53 interaction. This binding disruption leads to an increase in p53 levels, resulting in downstream effects such as:
Navtemadlin exhibits significant biological activity as an anti-cancer agent through its mechanism of action as an MDM2 inhibitor. Studies have shown that it effectively induces a p53 response in various cancer cell lines under both normoxic and hypoxic conditions. In particular:
The synthesis of Navtemadlin involves several steps typical for complex organic compounds. Although specific proprietary methods may not be publicly available, general synthetic approaches typically include:
Interaction studies have focused on Navtemadlin's ability to bind to MDM2 and inhibit its function. Key findings include:
Several compounds share structural or functional similarities with Navtemadlin, particularly those targeting the MDM2-p53 axis. A comparison highlights their unique properties:
Compound Name | Mechanism of Action | Clinical Status | Unique Features |
---|---|---|---|
Nutlin-3a | MDM2 inhibitor | Approved for research use | First generation MDM2 inhibitor |
Idasanutlin | Dual MDM2/MDMX inhibitor | Clinical trials ongoing | Targets both MDM2 and MDMX |
DS-3032 | Selective MDM2 inhibitor | Early-phase trials | Novel structure with improved selectivity |
MI-77301 | Potent MDM2 inhibitor | Clinical evaluation ongoing | Designed for enhanced bioavailability |
Navtemadlin stands out due to its unique structural features that confer specific binding affinities and biological activities compared to these similar compounds. Its ongoing clinical development underscores its potential as a targeted therapy in oncology .